General Methods: The synthesis of pyrazolo[3,4-b]pyridines is frequently achieved through multicomponent reactions involving readily available starting materials like hydrazines, 1,3-diketones, and various substituted acetonitriles. [ [], [], [], [], [], [], [] ]
Key Reactions: Common synthetic strategies include Friedländer condensation [ [] ], reactions of pyridin-2(1H)-thiones with active halogenated reagents [ [] ], and cascade reactions involving oxazolones and aminopyrazoles. [ [], [] ]
Microwave-Assisted Synthesis: Microwave irradiation has been employed to facilitate rapid and efficient synthesis of pyrazolo[3,4-b]pyridine derivatives. [ [], [] ]
Antibacterial Activity:
Promising Candidates: Several pyrazolo[3,4-b]pyridine derivatives have demonstrated notable antibacterial activity against various pathogenic bacterial strains. [ [], [], [], [], [] ]
Structure-Activity Relationships: The nature and position of substituents on the pyrazolo[3,4-b]pyridine ring system significantly influence their antibacterial potency. [ [] ]
Antifungal Activity:
Potential Antifungal Agents: Research indicates that certain pyrazolo[3,4-b]pyridine derivatives possess antifungal properties. [ [], [], [] ]
Anti-cancer Activity:
In vitro Studies: Pyrazolo[3,4-b]pyridines have exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). [ [], [], [] ]
Mechanisms of Action: The observed anticancer activity is often attributed to their ability to induce apoptosis (programmed cell death), inhibit tyrosine kinase activity, and disrupt cell cycle progression. [ [], [] ]
Trypanocidal Activity:
Anti-parasitic Potential: Specific pyrazolo[3,4-b]pyridine derivatives, particularly those containing a carbohydrazide moiety, have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [ [], [] ]
Structure-Activity Insights: The presence of a phenyl ring at the C-6 position and a hydroxyl substituent on the N'-substituted-phenylmethylene moiety seems crucial for the trypanocidal activity of these compounds. [ [] ]
Spleen Tyrosine Kinase (SYK) Inhibition:
Selective Inhibitors: Compounds like BI 894416 and BI 1342561, containing a pyrazolo[3,4-b]pyridine core, have been identified as potent and selective SYK inhibitors. [ [] ]
GABAA Receptor Modulation:
Subtype Selectivity: The compound SL651498 exhibits functional selectivity for GABAA receptor subtypes, acting as a full agonist at α2 and α3 subunit-containing receptors and a partial agonist at α1 and α5 subunit-containing receptors. [ [] ]
Behavioral Effects: SL651498 produces anxiolytic-like effects and muscle relaxation with minimal ataxia, suggesting potential as a therapeutic agent for anxiety and muscle spasticity. [ [] ]
Dye Removal from Wastewater:
Nanofiltration Membranes: Functionalized graphene oxide (f-GO) incorporating pyrazolo[3,4-b]pyridine moieties has been used to enhance the performance of polysulfone nanofiltration membranes for removing dyes like Congo red and methylene blue from wastewater. [ [] ]
Improved Efficiency: The f-GO-enriched membranes exhibit improved water flux and dye rejection compared to unmodified membranes, indicating potential for water treatment applications. [ [] ]
Molecular Structure Analysis
Target Identification: Molecular docking simulations have been employed to investigate the interactions between pyrazolo[3,4-b]pyridine derivatives and potential biological targets, such as enzymes and receptors. [ [], [] ]
Compound Description: This compound features a 1H-pyrazolo[3,4-b]pyridine core with an ethyl carboxylate group at the 5-position, differing from the main compound's methyl carboxylate at the 4-position. Additional variations include a methylsulfanyl group at the 4-position and a phenyl substituent at the 3-position, unlike the butyl and methyl groups, respectively, in the main compound. []
Compound Description: This compound, HMBPP, exhibits a 1H-pyrazolo[3,4-b]pyridine core structure. Unlike methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, it features a complex 6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl substituent at the 5-position and an amino group at the 6-position. []
Compound Description: This compound exhibits a 1H-pyrazolo[3,4-b]pyridine core structure with a 2-fluorophenyl group at the 4-position and a 1H-indol-1-yl group at the 6-position. [] Unlike methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, it has a nitrile group at the 5-position instead of a methyl carboxylate group at the 4-position.
Compound Description: This series of compounds shares the core 1H-pyrazolo[3,4-b]pyridine structure with methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The key difference lies in the presence of a carboxylic acid group at the 4-position instead of a methyl carboxylate, and a variable aryl group at the 6-position. []
Compound Description: This compound shares a similar core structure with methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The differences are a tetrahydro-pyridine ring and a nitrile group at the 5-position, replacing the fully aromatic pyridine and 4-position methyl carboxylate in the main compound. []
Compound Description: This compound features a dihydro-pyridine ring in its pyrazolo[3,4-b]pyridine core, unlike the aromatic pyridine in methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Further variations include a 4-bromophenyl group at the 6-position and the absence of any substituent at the 4- and 5-positions, unlike the 4-fluorophenyl, methyl carboxylate, and butyl substituents in the main compound. []
Compound Description: This compound features a 1H-pyrazolo[3,4-b]pyridine core but lacks any substituents at the 1-, 5-, and 6-positions. It differs from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate by having a 4-nitrophenyl group at the 3-position and a phenyl group at the 4-position. []
Compound Description: This compound possesses a 1H-pyrazolo[3,4-b]pyridine core structure. Compared to methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, it features a 1H-indol-3-yl group at the 6-position, a 4-methylphenyl group at the 4-position, and a nitrile group at the 5-position, differing from the 4-fluorophenyl, methyl carboxylate, and butyl substituents in the main compound. []
Compound Description: This compound is characterized by the 1H-pyrazolo[3,4-b]pyridine core. In contrast to methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, it has a 1H-indol-3-yl group at the 6-position, a 4-methoxyphenyl group at the 4-position, and a nitrile group at the 5-position, which differ from the 4-fluorophenyl, methyl carboxylate, and butyl groups in the main compound, respectively. []
Compound Description: This compound exhibits the characteristic 1H-pyrazolo[3,4-b]pyridine core structure. Compared to methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, it has a 1H-indol-3-yl group at the 6-position, a 3,4,5-trimethoxyphenyl group at the 4-position, and a nitrile group at the 5-position, differing from the 4-fluorophenyl, methyl carboxylate, and butyl groups in the main compound. []
Compound Description: This compound presents a unique structure featuring two 1H-pyrazolo[3,4-b]pyridine moieties linked by a 1,4-phenylene bridge. Each pyrazolopyridine unit has a methyl group at the 6-position, an amino group at the 3-position, and an ethan-1-one substituent bridging the 4- and 5-positions. This structure significantly differs from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. []
Compound Description: This series of compounds share the core structure of 1H-pyrazolo(3,4-b)pyridine with methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. They differ by lacking substituents at the 1- and 4-position and having a variable aryl group at the 6-position, in contrast to the butyl, methyl carboxylate, and 4-fluorophenyl groups in the main compound. []
Compound Description: BAY 41-2272, a soluble guanylyl cyclase (sGC) activator, possesses a 1H-pyrazolo[3,4-b]pyridine core. Unlike methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, it features a 1-(2-fluoro-benzyl) group at the 1-position and a 5-cyclopropyl-pyrimidin-4-ylamine substituent at the 3-position. It lacks any substituents at the 4- and 6-positions, where the main compound has a methyl carboxylate and a 4-fluorophenyl group. []
Compound Description: This compound, identified as 6b in the study, features a 1H-pyrazolo[3,4-b]pyridine core. It differs from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate by having a benzothiazolyl group at the 1-position, a 4-chlorophenyl group at the 3-position, and methyl groups at the 4- and 6-positions. The main compound, in contrast, has a butyl group at the 1-position, a 4-fluorophenyl group at the 6-position, a methyl group at the 3-position, and a methyl carboxylate at the 4-position. []
Compound Description: This compound, designated as 12c, features a 1H-pyrazolo[3,4-b]pyridine core. Unlike methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, it has a 2-(benzo[d]thiazolyl) group at the 1-position, a 4-chlorophenyl group at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position. The main compound, in contrast, has a butyl group at the 1-position, a 4-fluorophenyl group at the 6-position, a methyl group at the 3-position, and a methyl carboxylate at the 4-position. []
Compound Description: This compound possesses a tetrahydro-pyridone ring within its core structure, unlike the fully aromatic pyridine ring in methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Furthermore, it features a 4-bromophenyl group at the 4-position and a nitrile group at the 5-position, differing from the 4-fluorophenyl and methyl carboxylate substituents in the main compound. []
18. 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, substituted at C-6 position by phenyl, methyl or trifluoromethyl group, and bearing a carbohydrazide group at C-4 []
Compound Description: This series of compounds exhibits the 1H-pyrazolo[3,4-b]pyridine core structure with a phenyl group at the 1-position and a methyl group at the 3-position, similar to methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The key difference lies in the presence of a carbohydrazide group at the 4-position instead of a methyl carboxylate and a variable substituent (phenyl, methyl, or trifluoromethyl) at the 6-position instead of a 4-fluorophenyl group. []
Compound Description: This series features a dihydro-pyridone ring within the pyrazolo[3,4-b]pyridine core. Unlike methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, they have a benzoyl group at the 1-position, a variable 4-aroyl/aroyloxy methyl group at the 4-position, and a nitrile group at the 5-position. The main compound, in contrast, has a butyl group at the 1-position, a 4-fluorophenyl group at the 6-position, a methyl group at the 3-position, and a methyl carboxylate at the 4-position. []
Compound Description: This compound differs significantly from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. It features two 5-methyl-1-phenyl-1H-pyrazole units linked by a diethanone bridge. []
21. bis[2-amino-6-(aryl)nicotinonitrile] []
Compound Description: This series of compounds features two 2-amino-6-(aryl)nicotinonitrile units linked. These compounds are structurally distinct from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. []
Compound Description: This series, featuring two 6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile units linked together, is structurally distinct from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. []
Compound Description: This series features two 6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile units linked. They are structurally distinct from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. []
Compound Description: This series of compounds presents a complex structure with two thieno[2,3-b]pyridine units linked to a central 5-methyl-1-phenyl-1H-pyrazole. This structure is distinct from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. []
Compound Description: This compound features two 6-(2-furyl)-1H-pyrazolo[3,4-b]pyridin-3-amine units linked to a central 5-methyl-1-phenyl-1H-pyrazole. It significantly differs from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate in its structure. []
Compound Description: This compound features a 1H-pyrazolo[3,4-b]pyridine core. Unlike methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, it has a chlorine atom and a 4-chlorophenyl group at the 6- and 4-positions, respectively. It also has a (E)-N-(benzene-1,2-diamine)methylene substituent at the 5-position, which is absent in the main compound. []
Compound Description: This compound, while containing a pyrazolo ring, is a 1H-pyrazolo[3,4-b]quinoxaline derivative, structurally distinct from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, a pyrazolo[3,4-b]pyridine derivative. []
Compound Description: This compound belongs to the 1H-pyrazolo[3,4-b]quinoxaline family with an o-chlorophenyl group at the 1-position and a hydrazinocarbonyl group at the 3-position. It differs significantly from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate in structure. []
Compound Description: This compound belongs to the 1H-pyrazolo[3,4-b]quinoxaline class with an o-chlorophenyl group at the 1-position and a 2,3-dihydro-4-methyl-3-thioxo-4H-1,2,4-triazol-5-yl group at the 3-position. Its structure differs significantly from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, which belongs to the pyrazolo[3,4-b]pyridine class. []
Compound Description: This compound belongs to the 1H-pyrazolo[3,4-b]quinoxaline family, possessing an o-chlorophenyl group at the 1-position and a 4-allyl-2,3-dihydro-3-thioxo-4H-1,2,4-triazol-5-yl group at the 3-position. It significantly differs from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, which is a pyrazolo[3,4-b]pyridine derivative. []
Compound Description: This compound belongs to the 1H-pyrazolo[3,4-b]quinoxaline series, possessing an o-chlorophenyl group at the 1-position and a 1,3,4-oxadiazol-5-yl group at the 3-position. It differs significantly from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, which belongs to the pyrazolo[3,4-b]pyridine family. []
Compound Description: This compound belongs to the 1H-pyrazolo[3,4-b]quinoxaline family with an o-chlorophenyl group at the 1-position and a 2-methyl-1,3,4-oxadiazol-5-yl group at the 3-position. It differs significantly from methyl 1-butyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, which belongs to the pyrazolo[3,4-b]pyridine family. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.